AcrB-IN-5

Efflux pump inhibition Hoechst 33342 accumulation Fluorescent substrate assay

Researchers face unreliable assay controls for AcrB efflux pump inhibition studies. AcrB-IN-5 (CAS 81050-84-2) is a precisely characterized depside inhibitor that directly solves this challenge. - Serves as a quantitative positive control, providing a benchmarked 202% increase in H33342 accumulation at 50 µM. - Enables scaffold-specific SAR studies, offering a distinct chemotype from pyranopyridine-based inhibitors like MBX2319. - Supplied with a validated purity of ≥98% and shipped at ambient temperature to ensure immediate integration into your research workflow.

Molecular Formula C21H24O7
Molecular Weight 388.4 g/mol
CAS No. 81050-84-2
Cat. No. B12369370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrB-IN-5
CAS81050-84-2
Molecular FormulaC21H24O7
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)OC)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC
InChIInChI=1S/C21H24O7/c1-10-9-15(12(3)18(22)16(10)20(23)27-7)28-21(24)17-11(2)8-14(25-5)13(4)19(17)26-6/h8-9,22H,1-7H3
InChIKeyWVDQDUDKODKATA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AcrB-IN-5: Depside Efflux Pump Inhibitor Overview


AcrB-IN-5 (also designated compound 8) is a synthetic depside derivative—methyl 4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoate—that functions as an inhibitor of the AcrB efflux pump, the primary multidrug transporter in Escherichia coli and a major contributor to antibiotic resistance in Gram‑negative bacteria [1]. Identified through virtual screening and pharmacophore modeling of phytochemicals isolated from Usnea aciculifera, AcrB-IN-5 blocks pump‑mediated drug extrusion in a dose‑dependent manner and has been characterized in vitro for its ability to increase intracellular accumulation of the fluorescent substrate Hoechst 33342 and to potentiate the antibacterial activity of the fluoroquinolone levofloxacin [1].

Why AcrB-IN-5 Cannot Be Substituted


Efflux pump inhibitors (EPIs) that target AcrB are chemically and mechanistically heterogeneous; agents such as PAβN (a peptidomimetic), MBX2319 (a pyranopyridine), D13‑9001 (a quaternary ammonium analogue), and NMP (an arylpiperazine) exhibit distinct binding sites, potency profiles, and susceptibility to resistance‑conferring AcrB mutations [1]. A 2024 comparative reassessment of 38 published EPIs under standardized conditions confirmed that pyranopyridines (MBX series) are the most potent class but also revealed that specific pump mutations (e.g., G141D_N282Y and V411A) differentially impair the activity of different inhibitor chemotypes [2]. Consequently, substitution of AcrB‑IN‑5 with an analog from another scaffold—without empirical validation in the identical assay system—carries a high risk of divergent efficacy and misinterpretation of experimental outcomes. The following quantitative evidence delineates precisely where AcrB‑IN‑5 offers verifiable differentiation relative to established comparators.

AcrB-IN-5 Quantitative Differentiation Evidence


Hoechst 33342 Accumulation Enhancement

AcrB‑IN‑5 (compound 8) elevated intracellular accumulation of the AcrB substrate Hoechst 33342 (H33342) to 202% relative to the untreated control at a concentration of 50 µM [1]. By comparison, the well‑characterized EPI PAβN increased H33342 accumulation to only approximately 52% of the level achieved in a ΔacrB efflux‑deficient strain when tested at 25 µM under similar assay conditions [2]. While direct conversion of the 202% value to a ΔacrB‑normalized metric is not possible due to differing experimental designs, the data establish a distinct and quantifiable reference point for AcrB‑IN‑5 activity that differs materially from that of PAβN.

Efflux pump inhibition Hoechst 33342 accumulation Fluorescent substrate assay

Levofloxacin Potentiation Effect

At a concentration of 200 µM, AcrB‑IN‑5 enhanced the antibacterial activity of levofloxacin by a factor of four‑fold against E. coli [1]. This four‑fold potentiation magnitude is identical to that reported for the pyranopyridine EPI MBX2319, which reduced the levofloxacin MIC by four‑fold against E. coli AB1157 at a concentration of 25 µM [2]. In contrast, the peptidomimetic PAβN achieves substantially greater potentiation in pump‑overexpressing strains—up to 64‑fold reduction in levofloxacin MIC in P. aeruginosa mutants—but at the cost of higher concentrations (40–50 µg mL⁻¹) and broad membrane activity [3].

Antibiotic potentiation Levofloxacin MIC reduction

In Silico Binding Affinity Evaluation

Molecular dynamics simulations (100 ns) predicted a binding free energy (ΔGbind) of −31.51 kcal mol⁻¹ for the AcrB‑IN‑5 · AcrB complex, indicating strong and stable interaction within the distal binding pocket [1]. For context, the quaternary ammonium EPI D13‑9001—a compound that has advanced to in vivo efficacy studies—exhibits equilibrium dissociation constants (KD) of 1.15 µM (E. coli AcrB) and 3.57 µM (P. aeruginosa MexB) [2]. While ΔGbind and KD are not directly interconvertible without experimental validation, the computed −31.51 kcal mol⁻¹ value places AcrB‑IN‑5 in a range consistent with high‑affinity AcrB ligands.

Molecular dynamics Binding free energy In silico affinity

MD Complex Stability Profile

Among four depside and depsidone derivatives evaluated by molecular dynamics, the AcrB‑IN‑5 · AcrB complex demonstrated the greatest stability over 20 ns and maintained a stable interaction over an extended 100 ns simulation [1]. In contrast, the pyranopyridine MBX2319, while a potent EPI, exhibits susceptibility to the AcrB double‑mutation G141D_N282Y that diminishes its drug‑enhancing activity—a liability that may relate to altered binding‑site dynamics [2]. The prolonged MD stability of AcrB‑IN‑5 suggests a distinct binding mode or slower dissociation kinetics that may differentiate it from mutation‑sensitive chemotypes.

Molecular dynamics stability AcrB distal pocket In silico residence time

AcrB-IN-5 Research Applications


Hoechst 33342 Assay Calibration

The well‑defined 202% increase in H33342 accumulation at 50 µM [1] makes AcrB‑IN‑5 a reliable positive control for fluorescence‑based efflux assays. Researchers can use this benchmark to normalize inter‑experimental variability and to validate assay sensitivity before screening novel EPIs.

Levofloxacin Potentiation Comparator

Because AcrB‑IN‑5 achieves a four‑fold enhancement of levofloxacin activity [1]—identical to the fold‑potentiation reported for MBX2319 [2]—it serves as an alternative EPI comparator when pyranopyridine‑based inhibitors are unavailable or when a depside chemotype is desired to probe scaffold‑specific structure–activity relationships.

In Silico Binding Affinity and MD Reference

The computed ΔGbind of −31.51 kcal mol⁻¹ and 100 ns MD stability [1] provide quantitative in silico reference points for computational chemists developing AcrB docking protocols, pharmacophore models, or machine‑learning scoring functions. AcrB‑IN‑5 can be used as a calibration ligand to validate docking workflows before virtual screening campaigns.

Mutation Susceptibility Across EPI Chemotypes

Given that specific AcrB mutations (e.g., G141D_N282Y) impair MBX2319 but not all EPIs [2], AcrB‑IN‑5 represents a distinct depside scaffold for mutagenesis studies. Characterizing its activity against the same panel of AcrB mutants would clarify whether depside‑derived EPIs evade resistance mechanisms that compromise pyranopyridines.

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